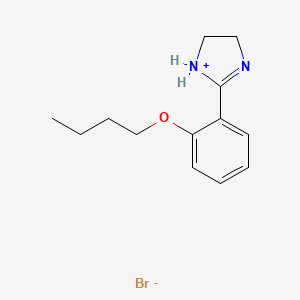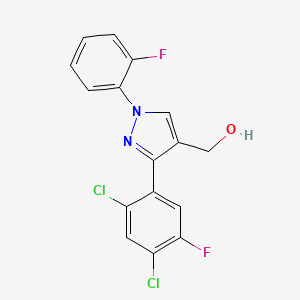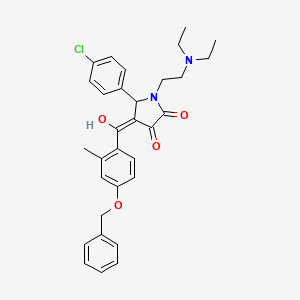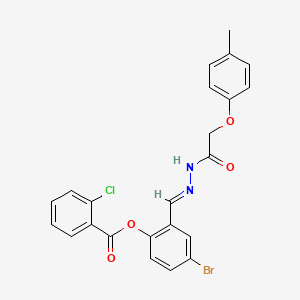![molecular formula C21H17N3O5 B15084196 [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid CAS No. 765904-99-2](/img/structure/B15084196.png)
[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid: is a complex organic compound characterized by its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: Reacting 1-naphthylamine with oxoacetic acid to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then coupled with 4-formylphenoxyacetic acid under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthylamino group can form hydrogen bonds with active site residues, while the oxoacetyl group can participate in covalent bonding with nucleophilic residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
- 4-((E)-{[(2-(4-bromoanilino)carbonyl)anilinoacetyl]hydrazono}methyl)phenoxy]acetic acid
- 4-((E)-{[(5-phenyl-1,3,4-thiadiazol-2-yl)aminoacetyl]hydrazono}methyl)phenoxy]acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings (e.g., bromine, thiadiazole) can significantly alter the compound’s reactivity and interaction with biological targets.
- Reactivity: The unique combination of functional groups in [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid provides distinct reactivity patterns compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain catalytic and inhibitory roles.
Propiedades
Número CAS |
765904-99-2 |
|---|---|
Fórmula molecular |
C21H17N3O5 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17N3O5/c25-19(26)13-29-16-10-8-14(9-11-16)12-22-24-21(28)20(27)23-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,23,27)(H,24,28)(H,25,26)/b22-12+ |
Clave InChI |
PHNRXRDXJPORPN-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084118.png)

![2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B15084129.png)
![2-(Dipropylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15084136.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15084143.png)
![5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084150.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084158.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15084176.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]propanehydrazide](/img/structure/B15084181.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15084211.png)
